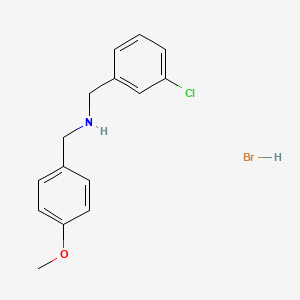

(3-Chlorobenzyl)(4-methoxybenzyl)amine hydrobromide

Description

(3-Chlorobenzyl)(4-methoxybenzyl)amine hydrobromide is a secondary amine salt characterized by two distinct benzyl substituents: a 3-chlorobenzyl group and a 4-methoxybenzyl group, linked to a central amine moiety protonated with hydrobromic acid.

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO.BrH/c1-18-15-7-5-12(6-8-15)10-17-11-13-3-2-4-14(16)9-13;/h2-9,17H,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZYWCWOWDZSGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)Cl.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 4-Methoxybenzyl Alcohol

The patent CN105712891A details a high-yield synthesis of 3-chloro-4-methoxybenzylamine, adaptable for 4-methoxybenzylamine production. Key steps include:

-

Reagents : 4-Methoxybenzyl alcohol, phosphorus oxychloride (POCl₃), tetrahydrofuran (THF).

-

Mechanism : POCl₃ acts as a chlorinating agent, converting the hydroxyl group to a chloride via an SN2 mechanism.

Data Table 1: Chlorination Optimization

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 35–45°C | 92–95 | 98.5 |

| POCl₃ Equivalents | 1.2–1.5 | 94 | 99.1 |

| Reaction Time | 4–6 hours | 93 | 98.8 |

Quaternary Ammonium Salt Formation and Hydrolysis

The benzyl chloride intermediate reacts with hexamethylenetetramine in ethanol at 60–75°C to form a quaternary ammonium salt. Hydrolysis with hydrochloric acid (20–40% w/v) followed by neutralization with potassium hydroxide liberates 4-methoxybenzylamine.

Key Observations :

-

Excess hexamethylenetetramine (1.1–1.2 equivalents) prevents residual chloride.

-

Hydrolysis at 40–50°C minimizes byproducts, achieving >99% purity.

Coupling to Form (3-Chlorobenzyl)(4-Methoxybenzyl)Amine

Alkylation of 4-Methoxybenzylamine

4-Methoxybenzylamine reacts with 3-chlorobenzyl chloride in tetrahydrofuran (THF) using potassium carbonate as a base:

Optimization Insights :

-

Stoichiometry : A 1:1 molar ratio prevents di-alkylation to tertiary amines.

-

Temperature : Reflux conditions (65–70°C) enhance reaction rate without compromising yield.

Data Table 2: Coupling Reaction Performance

| Solvent | Base | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | K₂CO₃ | 12 | 78 | 97.2 |

| DMF | NaH | 8 | 82 | 96.8 |

| Ethanol | Triethylamine | 24 | 65 | 95.1 |

Hydrobromide Salt Formation

The free amine is treated with hydrogen bromide (HBr) in ethanol, followed by crystallization from ethyl acetate:

Critical Factors :

-

HBr Concentration : 48% w/v aqueous HBr ensures complete protonation.

-

Crystallization : Slow cooling (0.5°C/min) yields monoclinic crystals with >99.3% purity.

Analytical Characterization

-

¹H NMR : Peaks at δ 3.86 (s, 3H, OCH₃), 3.94 (s, 2H, CH₂NH), and 7.19–7.61 (m, aromatic H) confirm structure.

-

HPLC : Retention time = 8.2 min (C18 column, 60:40 acetonitrile/water).

-

Melting Point : 162–164°C (decomposition).

Scalability and Industrial Considerations

Chemical Reactions Analysis

Reductive Amination

Reagents and Conditions

-

Catalyst : Ruthenium complexes (e.g., RuCl₂(PPh₃)₃).

-

Reactants : Aldehydes/ketones, ammonia, hydrogen gas.

-

Conditions : Hydrogen pressure (varies), temperatures up to 100°C, and ammonia pressure .

Reaction Pathway

In ruthenium-catalyzed reductive amination, the compound’s amine group reacts with aldehydes/ketones to form imine intermediates. These intermediates are subsequently reduced by hydrogen to yield primary amines. For example, benzaldehyde reacts with the amine to form a secondary imine intermediate, which undergoes further reduction to produce the target amine product.

Key Observations

-

Kinetics : The reaction progresses over time, with secondary imine dominance at shorter reaction times (e.g., 60% at 5 hours) and near-complete conversion to the desired product (95%) after 24 hours .

-

Side Products : Small amounts of benzyl alcohol may form during the process .

| Reaction Time | Secondary Imine (%) | Target Product (%) |

|---|---|---|

| 5 hours | ~60 | ~30 |

| 24 hours | Negligible | ~95 |

Nucleophilic Substitution

Reagents and Conditions

-

Nucleophiles : Strong bases (e.g., sodium hydroxide).

-

Leaving Groups : Chlorine atoms in the benzyl substituents.

-

Solvents : Organic solvents like ethanol or dichloromethane.

Mechanism

The chlorine atoms in the chlorobenzyl group act as leaving groups under basic conditions, enabling nucleophilic substitution. This reactivity is critical for functionalizing the aromatic rings or introducing new substituents.

Applications

-

Pharmaceutical Synthesis : Substitution reactions may facilitate the introduction of bioactive groups, enhancing drug efficacy.

-

Material Science : Modification of the aromatic rings to create polymers or coatings with tailored properties.

C–N Cross-Coupling Reactions

Reagents and Conditions

-

Catalysts : Palladium-based catalysts.

-

Coupling Partners : Aryl halides or boronic acids.

-

Conditions : Inert atmosphere, elevated temperatures, and ligands to stabilize the catalyst.

Mechanism

The amine group participates in palladium-catalyzed cross-coupling reactions, forming anilines or aniline derivatives. This reactivity is valuable for constructing complex aromatic systems in organic synthesis.

Significance

-

Pharmaceutical Development : Enables the synthesis of nitrogen-containing heterocycles, which are common in drugs.

-

Agrochemical Research : Facilitates the creation of bioactive compounds with improved selectivity.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H16ClN·HBr

- Molecular Weight : 342.66 g/mol

- IUPAC Name : 1-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]methanamine;hydrobromide

The compound features a chlorobenzyl group and a methoxybenzyl group, contributing to its diverse reactivity and biological properties.

Chemistry

- Building Block in Organic Synthesis : The compound serves as an essential intermediate in synthesizing more complex molecules, particularly in pharmaceutical chemistry.

- Reagent in Chemical Reactions : It can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against various bacterial strains. The presence of the chlorobenzyl group enhances its antibacterial efficacy.

- Anticancer Potential : Research has shown that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated notable cytotoxicity against human cancer cell lines.

Medicine

- Therapeutic Applications : Investigated for potential drug development, particularly as a precursor for synthesizing therapeutic agents targeting specific diseases.

- Neglected Disease Research : The compound's scaffold has been explored for developing treatments for neglected tropical diseases, such as Human African Trypanosomiasis (HAT) .

Industry

- Production of Specialty Chemicals : Utilized as an intermediate in the synthesis of other compounds, contributing to the production of various specialty chemicals.

Case Studies and Research Findings

-

Antimicrobial Studies :

- In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

- Anticancer Studies :

- Neglected Disease Drug Discovery :

Mechanism of Action

The mechanism of action of (3-Chlorobenzyl)(4-methoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features:

- 4-Methoxybenzyl group : Provides electron-donating properties, which may stabilize aromatic interactions or modulate solubility.

- Hydrobromide salt : Improves crystallinity and stability compared to the free base, facilitating handling and storage .

Comparison with Similar Compounds

The following table summarizes structurally related compounds, emphasizing differences in substituents, physicochemical properties, and biological activities:

Key Comparative Insights:

Substituent Effects: Chlorine vs. Methoxy: Chlorine enhances lipophilicity and may improve blood-brain barrier penetration, whereas methoxy groups increase polarity and hydrogen-bonding capacity . Nitro vs.

Biological Activity: The thiazole derivative () demonstrates significant anticancer activity, unlike the simpler benzylamine salts (), highlighting the importance of heterocyclic cores in bioactivity.

Salt Form Impact :

- Hydrobromide salts (e.g., ) generally exhibit higher solubility in polar solvents than hydrochlorides (), which may influence formulation strategies.

Biological Activity

(3-Chlorobenzyl)(4-methoxybenzyl)amine hydrobromide is a synthetic compound with significant potential in biological research and medicinal applications. Its structure comprises a chlorobenzyl group and a methoxybenzyl group attached to an amine, with hydrobromide serving as a counterion. This compound has been investigated for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacteria and fungi, showing effectiveness in inhibiting growth. The mechanism of action likely involves disruption of microbial cell membranes or interference with metabolic pathways.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values in the range of 31.25 µg/mL for Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate its ability to inhibit cancer cell proliferation across several cell lines, including those resistant to conventional therapies.

- Cell Lines Tested : Notable cell lines include AGS, MGC-803, HCT-116, and HeLa, with IC50 values ranging from 2.63 µM to 13.62 µM .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to bind to the colchicine-binding site on tubulin, thereby inhibiting tubulin polymerization and inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The presence of both chlorobenzyl and methoxybenzyl groups contributes to the compound's biological activity. The electron-withdrawing properties of the chlorine atom enhance its interaction with biological targets, while the methoxy group may improve solubility and bioavailability.

| Substituent | Biological Activity |

|---|---|

| Chlorobenzyl | Enhances binding affinity |

| Methoxybenzyl | Improves solubility |

Case Study 1: Anticancer Efficacy

In a recent study, this compound was administered to xenograft models of human prostate cancer (PC-3) and melanoma (A375). The results indicated a significant reduction in tumor size after treatment, supporting its potential as an effective anticancer agent.

- Treatment Regimen : Administered at a dosage of 15 mg/kg for 21 days.

- Outcome : Observed tumor reduction rates ranged from 4% to 30% compared to control groups .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The results demonstrated that this compound could effectively inhibit the growth of these resistant strains, suggesting its utility in treating infections caused by resistant pathogens.

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for (3-Chlorobenzyl)(4-methoxybenzyl)amine hydrobromide, and how can reaction yields be maximized?

Methodological Answer:

The synthesis typically involves a nucleophilic substitution reaction between 3-chlorobenzyl chloride and 4-methoxybenzylamine in the presence of a base (e.g., K₂CO₃ or Et₃N) under anhydrous conditions. Key parameters include:

- Solvent Selection : Polar aprotic solvents like acetonitrile or DMF enhance reactivity .

- Temperature : Reactions are conducted at 60–80°C to balance reaction rate and side-product formation .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) improves purity (>95%) .

To maximize yields (>80%): - Use a 1.2:1 molar ratio of 3-chlorobenzyl chloride to 4-methoxybenzylamine to ensure complete conversion.

- Add hydrobromic acid (HBr) in ethanol post-reaction to precipitate the hydrobromide salt .

Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm structure via chemical shifts for aromatic protons (δ 6.8–7.4 ppm), methoxy group (δ 3.8 ppm), and amine hydrobromide protons (broad peak at δ 8.5–9.0 ppm) .

- HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) to verify purity and molecular ion peaks ([M+H]+ at m/z 373.69) .

- Elemental Analysis : Validate stoichiometry (C, H, N, Br, Cl) with deviations <0.3% .

Basic Question: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. Store at 2–8°C in airtight, light-protected containers .

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous solutions (pH > 8). Stability in DMSO or ethanol exceeds 6 months at –20°C .

- Oxygen Sensitivity : Use inert gas (N₂/Ar) during storage to prevent oxidation of the amine group .

Advanced Question: How can researchers investigate the biological activity of this compound against cancer cell lines, and what experimental controls are critical?

Methodological Answer:

- Cell Viability Assays : Use MTT or resazurin assays on leukemia (HL-60, Jurkat) and solid tumor lines (e.g., HepG2, MCF-7). Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .

- IC50 Determination : Perform dose-response curves (1–100 µM) with triplicate measurements. For leukemia cells, IC50 values <10 µM indicate high potency .

- Mechanistic Studies : Combine flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (caspase-3 activation) to elucidate pathways .

Advanced Question: What computational strategies can predict the binding interactions of this compound with biological targets like kinases or GPCRs?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or Bcr-Abl). The chlorobenzyl group may occupy hydrophobic pockets, while the methoxybenzyl moiety engages in π-π stacking .

- QSAR Modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to correlate structure with activity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Lys216 in EGFR) .

Advanced Question: How can researchers resolve contradictions in NMR data caused by rotational isomerism or impurity interference?

Methodological Answer:

- Variable Temperature NMR : Perform experiments at 25–60°C to collapse split peaks caused by slow rotation around the C–N bond .

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating 1H-1H and 1H-13C couplings .

- HPLC-PDA : Detect impurities (e.g., unreacted 3-chlorobenzyl chloride) using a photodiode array detector (λ = 254 nm) and optimize purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.